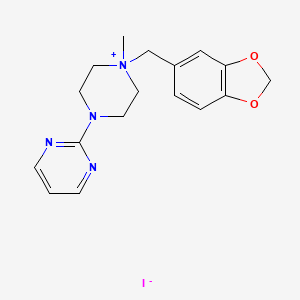![molecular formula C9H14O3 B14705050 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene CAS No. 21710-82-7](/img/structure/B14705050.png)
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene is a spiroketal compound characterized by its unique spirocyclic structure. This compound is part of the broader class of spiroketals, which are known for their diverse biological activities and applications in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where 2,5-dimethoxy-2,5-dihydrofuran reacts with dienes to form the desired spiroketal structure . The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of spiroketals, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted spiroketals, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a dienophile in Diels-Alder reactions.
Biology: The compound’s spiroketal structure is of interest in the study of natural products and their biological activities.
Mécanisme D'action
The mechanism of action of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with various molecular targets and pathways. The spiroketal structure allows it to act as a ligand, binding to specific enzymes or receptors and modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A parent compound with similar spirocyclic structure but lacking the methoxy and methyl groups.
2,5-Dimethoxy-2,5-dihydrofuran: A precursor used in the synthesis of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene.
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to its specific methoxy and methyl substitutions, which confer distinct chemical properties and biological activities. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
21710-82-7 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C9H14O3/c1-7-3-5-9(11-7)6-4-8(10-2)12-9/h4,6-8H,3,5H2,1-2H3 |
Clé InChI |
QCMFTPARLNFGIU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(O1)C=CC(O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


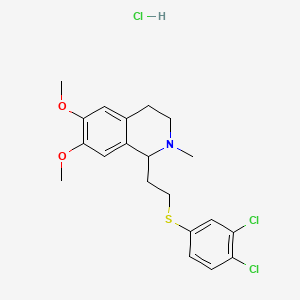
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
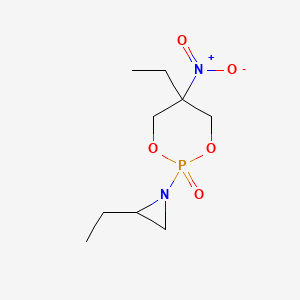

![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
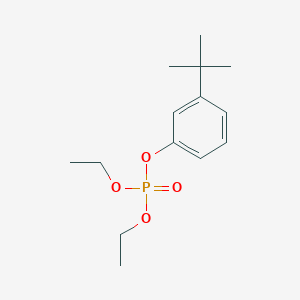
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)
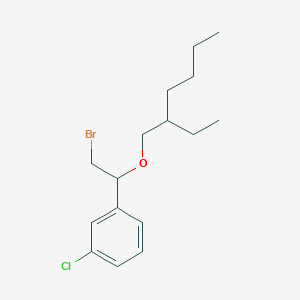
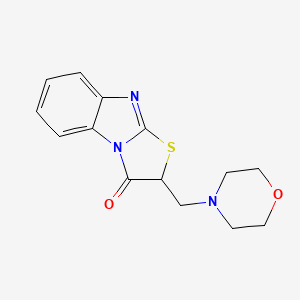


![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
